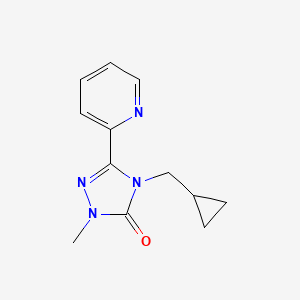

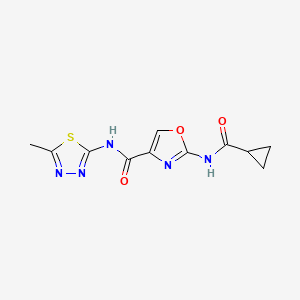

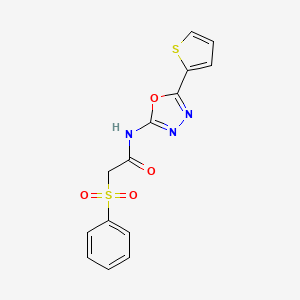

![molecular formula C24H22N2O5 B2504573 N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶嗪-2-基)-2,4-二甲氧基苯甲酰胺 CAS No. 922061-13-0](/img/structure/B2504573.png)

N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶嗪-2-基)-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide" is a derivative of dibenzo[b,f][1,4]oxazepine, which is a tricyclic compound. This class of compounds has been studied for their potential use in pharmaceuticals, particularly as analogues of known antidepressant drugs such as Sintamil . The presence of the dimethoxybenzamide moiety suggests potential modifications to the pharmacokinetic properties of the compound, which could influence its biological activity.

Synthesis Analysis

The synthesis of related dibenz[b,f][1,4]oxazepine derivatives has been reported using nucleophilic displacement reactions. Specifically, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide. Subsequent reactions with O- and S-nucleophiles can lead to mono- or bis-substitution of the nitro groups, with the nitro group in position 3 being displaced first . This reactivity pattern is attributed to the steric hindrance that affects the displacement of peri-nitro groups in seven-membered heterocycles. N-alkylation of these intermediates can yield compounds related to antidepressant drugs .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepine derivatives has been confirmed through NOE experiments and alternative synthesis routes. These studies ensure the correct identification of the synthesized compounds and their structural analogues . The structure of the compound would likely be confirmed using similar techniques, ensuring the presence of the dibenzo[b,f][1,4]oxazepin core along with the specified substituents.

Chemical Reactions Analysis

The chemical reactivity of dibenz[b,f][1,4]oxazepine derivatives is influenced by the presence of nitro groups and the potential for nucleophilic substitution reactions. The synthesis of these compounds involves the strategic displacement of nitro groups and subsequent alkylation to yield products with desired properties . The specific reactions for the compound would likely involve similar strategies, tailored to introduce the dimethoxybenzamide group at the appropriate position on the dibenzo[b,f][1,4]oxazepin core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide" are not detailed in the provided papers, related compounds have been synthesized and evaluated for biological activity. For instance, dibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized using a cooperative system involving FeCl2 and Cl2CHOCH3, demonstrating good yields and high regioselectivity . These compounds were evaluated for biological activity on Caenorhabditis elegans, serving as a model for anthelmintic discovery . The physical and chemical properties of the compound would likely be influenced by the dibenzo[b,f][1,4]oxazepin core and the electron-donating effects of the methoxy groups, which could affect its biological activity and solubility.

科学研究应用

抗过敏和抗惊厥特性

研究表明,与 N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶嗪-2-基)-2,4-二甲氧基苯甲酰胺在结构上相关的衍生物表现出有效的抗过敏活性。这些化合物被证明可以抑制大鼠的同源被动皮肤过敏反应和豚鼠的 IgG1 介导的支气管收缩。其中,一种特定的衍生物对组胺 H1 受体表现出高亲和力,表明其作为具有最小 CNS 副作用的抗过敏剂的潜力 (Ohshima 等人,1992)。

催化不对称反应

这些化合物核心的二苯并[b,f][1,4]恶嗪支架已用于催化不对称氮杂-Reformatsky 反应。这种创新方法导致了手性乙基 2-(10,11-二氢二苯并[b,f][1,4]恶嗪-11-基)乙酸衍生物的合成,具有高收率和对映选择性。此类反应强调了该化合物在不对称合成方法开发中的重要性,这对于生产手性药物至关重要 (Munck 等人,2017)。

抗炎和抗惊厥作用

另一个感兴趣的领域是该化合物在解决炎症和惊厥方面的潜力。二苯并[b,f][1,4]恶嗪部分的某些衍生物已被合成并评估其抗炎和抗惊厥活性。这些研究是治疗慢性炎症性疾病和癫痫的新型治疗剂开发的基础 (Landek 等人,2009)。

HIV-1 逆转录酶抑制

此外,某些二苯并[b,f][1,4]恶嗪-11(10H)-酮已被确定为 HIV-1 逆转录酶的有效抑制剂。这些发现有助于持续寻找新型非核苷抑制剂,这些抑制剂可以在 HIV/AIDS 治疗中发挥至关重要的作用。这些化合物对 HIV-1 RT 的特异性高于其他病毒逆转录酶,突出了它们作为靶向抗逆转录病毒剂的潜力 (Klunder 等人,1992)。

属性

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-14-5-9-21-19(11-14)26(2)24(28)18-12-15(6-10-20(18)31-21)25-23(27)17-8-7-16(29-3)13-22(17)30-4/h5-13H,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWRCKOWKCPTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

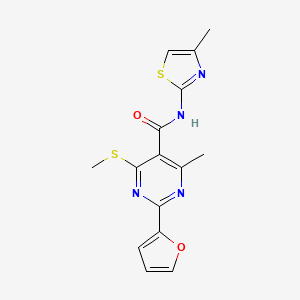

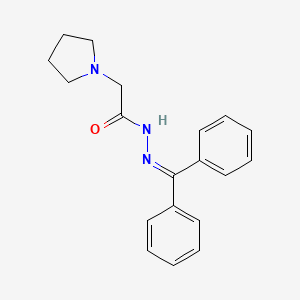

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2504491.png)

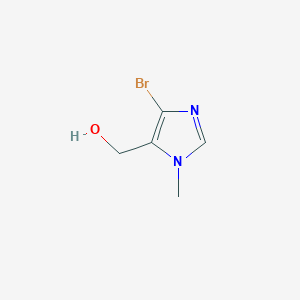

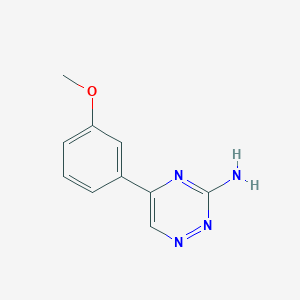

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2504492.png)

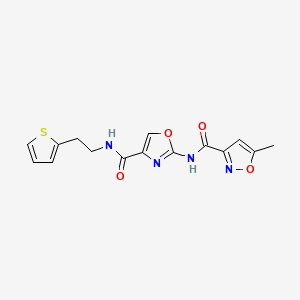

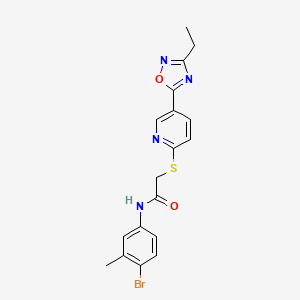

![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)